ART558 was developed through high-throughput screening of approximately 165,000 compounds aimed at identifying inhibitors of Polθ. The compound was characterized by its low molecular weight and high selectivity for Polθ, with an IC50 value of 7.9 nM against the full-length enzyme. ART558 does not inhibit other human DNA polymerases or a range of oncology-focused kinases, indicating its specificity for Polθ .
The synthesis of ART558 involved a systematic approach starting from initial compound screening, followed by optimization to enhance potency and physicochemical properties. The development included:
The synthesis process emphasized maintaining the (S)-stereochemistry of the proline ring in ART558, which is crucial for its inhibitory activity. In contrast, an inactive isomer (ART615) was used as a control in various experiments to validate findings related to ART558's efficacy .
The molecular structure of ART558 features a proline-derived core that is essential for its binding affinity to Polθ. The compound's design allows it to engage with an allosteric site on the polymerase, influencing its activity without competing with nucleotide substrates directly.
These parameters indicate that ART558 is well-suited for further development as a therapeutic agent .
ART558 primarily engages in non-competitive inhibition regarding deoxynucleotide triphosphates (dNTPs) and uncompetitive inhibition concerning DNA substrates. This suggests that ART558 binds to an allosteric site on Polθ, altering its conformation and functionality.
Mechanistic studies revealed that ART558 stabilizes Polθ in the presence of DNA, enhancing its retention at sites of DNA damage. This stabilization effect is pivotal for its role in inducing synthetic lethality in cancer cells with specific genetic backgrounds .
ART558 functions by exploiting the vulnerabilities in DNA repair pathways within cancer cells. Specifically:
These properties make ART558 a promising candidate for further pharmacological studies .
ART558 has significant applications in cancer research and therapy:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0